N-(3-Trifluoromethyl-phenyl)-succinamic acid
Overview
Description
N-(3-Trifluoromethyl-phenyl)-succinamic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a succinamic acid moiety. The molecular structure of this compound includes three planar fragments: the aromatic ring, the core portion, and the carboxylic acid group. The compound exhibits specific conformational features, such as the syn-conformation of the ortho-CF3 substituent and the N-H bond, as well as the opposite orientation of the carbonyl groups in the amide and acid functionalities .
Synthesis Analysis
The synthesis of N-substituted succinamic acid compounds, which includes N-(3-Trifluoromethyl-phenyl)-succinamic acid, can be achieved using succinic anhydride as a starting material. The reaction with various amines under optimized conditions leads to the formation of these compounds with high yields. The reaction conditions typically involve a 1:1 ratio of succinic anhydride to amine, a reaction temperature of 15 °C, and a reaction time of 5 hours . Additionally, the reaction of L-malic acid with trifluoroacetic anhydride under anhydrous conditions yields trifluoroacetoxysuccinic acid anhydride, which upon reaction with amines, produces hydroxysuccinamic acid derivatives .
Molecular Structure Analysis
The molecular structure of N-(3-Trifluoromethyl-phenyl)-succinamic acid is composed of three planar fragments with specific dihedral angles between them. The aromatic ring (A), the core portion -Carm-N(H)-C(=O)-C(H2)-C(H2) (B), and the -C(H2)-C(=O)-OH (C) contribute to the overall conformation of the molecule. The dihedral angles between these fragments are 48.6(4)° (A and B), 81.6(4)° (B and C), and 70.5(5)° (A and C), indicating a non-planar geometry .
Chemical Reactions Analysis
N-(3-Trifluoromethyl-phenyl)-succinamic acid can participate in various chemical reactions due to its functional groups. The compound can form hydrogen bonds in the crystal, creating a one-dimensional chair-shaped ribbon structure. The N-H...O and O-H...O hydrogen bonds are significant in this arrangement. The reactivity of the compound can be further understood through the study of its frontier molecular orbitals, which are computed using density functional theory (DFT) . Additionally, the reaction of succinic acid anhydrides with amines can lead to the formation of succinamic acids, γ-lactones, and succinimides, showcasing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Trifluoromethyl-phenyl)-succinamic acid are influenced by its molecular structure and the presence of the trifluoromethyl group. The Hirshfeld surface analysis reveals that interactions such as O...H/H...O and H...F/F...H contribute significantly to the surface of the molecule. The compound's global reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are essential for understanding its chemical behavior. These properties are crucial for the potential application of the compound in various fields, including the development of surface-active agents .
Scientific Research Applications
Anticancer Potential and Biological Evaluation
Research into cinnamic acid derivatives, including compounds structurally related to N-(3-Trifluoromethyl-phenyl)-succinamic acid, has unveiled significant anticancer potentials. The reactivity of the phenyl acrylic acid functionality in these compounds enables the synthesis of various derivatives with enhanced antitumor efficacy. Studies have shown that modifications to the cinnamoyl structure can lead to compounds with notable antitumor activities, signaling an underutilized area in medicinal research ripe for exploration (De, Baltas, & Bedos-Belval, 2011).
Advances in Bio-Based Production
The shift towards bio-based chemical production has spotlighted succinic acid as a critical bio-based building block, with its derivatives, including N-(3-Trifluoromethyl-phenyl)-succinamic acid, playing a significant role in this transition. Innovations in bioreactor design and fermentation processes have been pivotal in enhancing the efficiency and sustainability of succinic acid production. This not only supports the replacement of petroleum-based products but also contributes to reducing environmental impact (Ferone, Raganati, Olivieri, & Marzocchella, 2019).
Green Approach to Chemical Production
The integration of membrane technologies in the production and purification of succinic acid derivatives, including N-(3-Trifluoromethyl-phenyl)-succinamic acid, marks a significant step towards greener chemical processes. Such approaches aim to minimize environmental pollution and energy consumption by adopting cleaner production techniques. The emphasis on sustainable and economical production through membrane-based systems highlights a promising direction for biochemical industries (Kumar, Basak, & Jeon, 2020).
Trifluoromethyl Group in Drug Design
The inclusion of trifluoromethyl groups in drug molecules has been a significant focus, given their ability to improve pharmacodynamic and pharmacokinetic properties. Research specifically targeting the trifluoromethyl substituent, as found in N-(3-Trifluoromethyl-phenyl)-succinamic acid, underscores its role in enhancing the activity of antitubercular agents. This highlights the trifluoromethyl group's potential in modulating drug-like properties, providing crucial insights for future drug design and development (Thomas, 1969).
Environmental Biodegradability and Sustainability
The degradation and environmental fate of polyfluoroalkyl chemicals, which include derivatives like N-(3-Trifluoromethyl-phenyl)-succinamic acid, have been subjects of environmental science research. Studies addressing the biodegradability and breakdown processes of these compounds in various ecosystems aim to better understand their environmental impact and guide the development of more sustainable chemical practices (Liu & Avendaño, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAUUCITWNACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308427 | |
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
CAS RN |
15386-93-3 | |
Record name | NSC203940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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